molecular formula C20H22ClNO B15344872 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride CAS No. 52723-13-4

2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride

Cat. No.: B15344872
CAS No.: 52723-13-4
M. Wt: 327.8 g/mol
InChI Key: LHZQNRXTQWGAKF-UHFFFAOYSA-N
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Description

2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride is a synthetic anthracene derivative characterized by a methoxy group (-OCH₃) at the 2-position and a pyrrolidinylmethyl substituent at the 1-position of the anthracene backbone, with a hydrochloride salt formation enhancing its solubility and stability. The methoxy group likely improves solubility in polar solvents compared to non-polar substituents, while the pyrrolidinylmethyl moiety may modulate steric and electronic properties, influencing reactivity or binding affinity .

Properties

CAS No.

52723-13-4

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

1-[(2-methoxyanthracen-1-yl)methyl]pyrrolidin-1-ium;chloride

InChI

InChI=1S/C20H21NO.ClH/c1-22-20-9-8-17-12-15-6-2-3-7-16(15)13-18(17)19(20)14-21-10-4-5-11-21;/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3;1H

InChI Key

LHZQNRXTQWGAKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C[NH+]4CCCC4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride typically involves multiple steps, starting with the functionalization of the anthracene core. One common approach is to introduce the methoxy group via a nucleophilic substitution reaction, followed by the addition of the pyrrolidinylmethane moiety through a series of condensation and cyclization reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and pyrrolidinylmethane groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce new functional groups to the anthracene core or the substituents.

Scientific Research Applications

2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pyrrolidinylmethane groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations:

  • Backbone Differences : Anthracene (three fused benzene rings) provides greater aromaticity and planarity than oxazole (five-membered heterocycle) or thiophene (sulfur-containing ring). This structural distinction may enhance UV absorption or electrochemical properties in the target compound compared to oxazole/thiophene derivatives .
  • Substituent Effects :
    • Methoxy groups (common in and the target compound) increase polarity and solubility but may reduce thermal stability compared to halogenated substituents (e.g., δ-chlorophenyl in ).
    • The pyrrolidinylmethyl group introduces a tertiary amine, enabling hydrochloride salt formation—a feature shared with impurities in articaine derivatives (e.g., ), which also utilize HCl for enhanced bioavailability.

Physicochemical Properties

  • Melting Points : Hydrochloride salts of oxazole derivatives in exhibit decomposition points between 127°C and 193°C. The target compound’s anthracene backbone likely confers higher thermal stability, though experimental data are lacking.
  • Solubility: Methoxy and pyrrolidinylmethyl groups suggest moderate solubility in polar solvents (e.g., ethanol, DMSO), contrasting with thiophene-based articaine impurities (), where carboxylic acid groups may enhance aqueous solubility.

Stability and Reactivity

  • Anthracene derivatives are prone to photooxidation due to extended conjugation, whereas oxazole and thiophene analogs () may exhibit greater resistance. The hydrochloride salt form in the target compound could mitigate degradation by reducing hygroscopicity.

Pharmacological Considerations

However, the anthracene core may introduce undesired cytotoxicity compared to smaller heterocycles.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling anthracene derivatives with pyrrolidine-containing precursors. For example:
  • Step 1 : Functionalize anthracene at the 1-position with a methoxy group via Friedel-Crafts alkylation .
  • Step 2 : Introduce the pyrrolidinylmethyl group using reductive amination or nucleophilic substitution, followed by HCl salt formation .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., anthracene C-H signals at δ 7.5–8.5 ppm; pyrrolidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H22_{22}ClNO).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Q. What are the critical stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Light Sensitivity : Anthracene derivatives degrade under UV light; store in amber vials at –20°C .
  • Thermal Stability : Decomposition observed above 150°C; avoid heating during solvent removal (use rotary evaporation under reduced pressure) .
  • Hygroscopicity : Hydrochloride salts are hygroscopic; store in desiccators with silica gel .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer :
  • Contradiction Example : Some studies report high aqueous solubility due to hydrochloride salt formation, while others note limited solubility in polar solvents.
  • Resolution :

pH-Dependent Studies : Measure solubility at pH 2–7 (simulating physiological conditions) using UV-Vis spectroscopy .

Co-Solvent Systems : Test DMSO/water or ethanol/water mixtures to identify optimal solubility profiles for biological assays .

  • Data Table :
Solvent SystemSolubility (mg/mL)pHReference
Water12.5 ± 1.27.0
DMSO/Water (1:1)45.3 ± 3.16.5

Q. What strategies are effective for analyzing receptor-binding affinities of this compound?

  • Methodological Answer :
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with GPCRs or ion channels .
  • Experimental Validation :
  • Radioligand Binding Assays : Compete with 3^3H-labeled ligands (e.g., serotonin receptors) to calculate IC50_{50} values .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for high-affinity targets .

Q. How can photodegradation pathways be systematically studied for this compound?

  • Methodological Answer :
  • Experimental Design :

Light Exposure : Irradiate samples under UV (365 nm) and visible light (500 lux) for 0–72 hours .

Degradation Analysis : Monitor via LC-MS to identify photoproducts (e.g., anthraquinone derivatives from anthracene oxidation) .

  • Data Table :
Light ConditionTime (h)% DegradationMajor Photoproduct
UV (365 nm)4878%Anthraquinone
Visible Light7212%N-Oxide

Methodological Challenges and Data Interpretation

Q. How should researchers address variability in biological activity data across cell lines?

  • Methodological Answer :
  • Standardization :

Use identical cell passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS) .

Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity assays).

  • Statistical Analysis : Apply ANOVA with post-hoc tests to distinguish cell line-specific effects .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodological Answer :
  • Software : Use PISTACHIO or REAXYS databases to predict cytochrome P450-mediated oxidation or glucuronidation .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P261) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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